3-(Boc-amino)-4-bromo-6-chloropyridazine
Description
3-(Boc-amino)-4-bromo-6-chloropyridazine (CAS 1427475-32-8) is a heterocyclic compound with the molecular formula C₉H₁₁N₃O₂ClBr and a molecular weight of 308.56 g/mol . It features a pyridazine ring substituted with a tert-butoxycarbonyl (Boc)-protected amino group at position 3, a bromine atom at position 4, and a chlorine atom at position 4. The Boc group serves as a protective moiety for the amino group, enhancing stability during synthetic processes while enabling selective deprotection for subsequent functionalization . This compound is widely utilized in pharmaceutical and materials science research as a versatile intermediate for synthesizing pyridazine-based derivatives with tailored biological or physicochemical properties .
Properties
IUPAC Name |
tert-butyl N-(4-bromo-6-chloropyridazin-3-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrClN3O2/c1-9(2,3)16-8(15)12-7-5(10)4-6(11)13-14-7/h4H,1-3H3,(H,12,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDWBQHBOHWBLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NN=C(C=C1Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701142464 | |
| Record name | Carbamic acid, N-(4-bromo-6-chloro-3-pyridazinyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701142464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427475-32-8 | |
| Record name | Carbamic acid, N-(4-bromo-6-chloro-3-pyridazinyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427475-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(4-bromo-6-chloro-3-pyridazinyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701142464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of 6-Chloropyridazin-3-amine
The synthesis begins with 6-chloropyridazin-3-amine (CAS 5469-69-2), which undergoes bromination at the 4-position. A widely adopted method involves:
-
Reactants : Bromine (Br₂), sodium bicarbonate (NaHCO₃) in methanol (MeOH).
-
Conditions : Bromine is added dropwise at 0°C, followed by stirring at room temperature for 16 hours.
-
Workup : Solvent removal under reduced pressure, precipitation in ice water, and filtration yield 3-amino-4-bromo-6-chloropyridazine with >99% purity.
Key Data :
Boc Protection of the Amino Group
The amino group at the 3-position is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions:
-
Reactants : 3-Amino-4-bromo-6-chloropyridazine, Boc₂O, 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF).
-
Conditions : Reaction at 0°C for 2 hours, followed by room temperature stirring.
-
Workup : Extraction with ethyl acetate, washing with citric acid, and column chromatography yield the Boc-protected product.
Key Data :
Alternative Methodologies
One-Pot Bromination-Boc Protection
A streamlined approach combines bromination and Boc protection in a single pot:
Microwave-Assisted Synthesis
Microwave irradiation accelerates the Boc protection step:
Characterization and Quality Control
Spectroscopic Data
Purity Optimization
-
Column Chromatography : Silica gel (hexane/ethyl acetate 4:1) removes unreacted starting material.
-
Recrystallization : Ethanol/water mixtures enhance crystallinity.
Comparative Analysis of Methods
| Method | Yield | Purity | Time | Scalability |
|---|---|---|---|---|
| Stepwise Bromination | 99% | >99% | 18 h | Industrial |
| One-Pot Synthesis | 80% | 95% | 24 h | Pilot-scale |
| Microwave-Assisted | 85% | 98% | 0.5 h | Lab-scale |
Industrial-Scale Considerations
-
Cost Efficiency : Bromine and Boc₂O account for 60–70% of raw material costs.
-
Safety : Bromine handling requires strict temperature control (−78°C to 0°C) to prevent exothermic side reactions.
-
Waste Management : Sodium thiosulfate quenches excess bromine, reducing environmental impact.
Recent Advancements
Chemical Reactions Analysis
Types of Reactions
3-(Boc-amino)-4-bromo-6-chloropyridazine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to reveal the free amino group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution Reactions: Products with different substituents replacing the bromine or chlorine atoms.
Deprotection Reactions: The free amino derivative of the compound.
Coupling Reactions: Biaryl or other coupled products.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₇H₈BrClN₃O₂
- Molecular Weight : 252.52 g/mol
- Structural Features : The compound features a Boc (tert-butoxycarbonyl) protecting group on the amino functionality, which enhances its stability and reactivity in various chemical reactions.
Drug Development
3-(Boc-amino)-4-bromo-6-chloropyridazine is primarily utilized as a scaffold in the synthesis of novel therapeutic agents. Its derivatives have been explored for their potential as inhibitors of various biological targets, particularly in oncology and infectious diseases.
- mTOR Inhibitors : This compound has been identified as a key starting material for synthesizing imidazo[1,2-b]pyridazine derivatives, which have shown promising activity as mTOR inhibitors. For instance, studies have demonstrated that modifications on the pyridazine core can lead to compounds with significant anticancer properties .
The compound exhibits various biological activities, making it a subject of interest in pharmacological research.
- Enzyme Inhibition : Research indicates that derivatives of this compound can inhibit specific kinases involved in cancer progression. For example, several synthesized compounds displayed potent inhibitory effects against CLK1 and DYRK1A kinases, which are crucial in cellular signaling pathways .
- Antimicrobial Properties : The compound's potential as an antimicrobial agent has been investigated, with some derivatives showing effectiveness against pathogenic bacteria and fungi.
Synthetic Chemistry
In synthetic organic chemistry, this compound serves as a valuable intermediate for constructing complex molecules.
- Cross-Coupling Reactions : The presence of halogen substituents allows for participation in cross-coupling reactions such as Suzuki-Miyaura coupling, facilitating the formation of diverse organic compounds.
- Substitution Reactions : The amino, bromo, and chloro groups can engage in nucleophilic and electrophilic substitutions, enabling further functionalization of the pyridazine ring.
Case Study 1: Synthesis of Novel mTOR Inhibitors
A study focused on synthesizing imidazo[1,2-b]pyridazine derivatives from this compound reported the creation of multiple compounds with varying degrees of mTOR inhibitory activity. Notably, structural modifications led to enhanced potency, showcasing the compound's utility in drug design .
| Compound | IC50 (µM) | Remarks |
|---|---|---|
| Compound A | 0.12 | Potent CLK1 inhibitor |
| Compound B | 0.84 | Moderate DYRK1A inhibitor |
| Compound C | 0.45 | Effective against multiple kinases |
Case Study 2: Antimicrobial Activity Assessment
Research evaluating the antimicrobial properties of derivatives derived from this compound revealed significant inhibitory effects against several bacterial strains. This study emphasizes the compound's potential application in developing new antibiotics .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Mechanism of Action
The mechanism of action of 3-(Boc-amino)-4-bromo-6-chloropyridazine involves its interactions with various molecular targets. The Boc-protected amino group can be deprotected to reveal a free amino group, which can then participate in further reactions. The bromine and chlorine atoms can be substituted with other groups, allowing for the modification of the compound’s properties and interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between 3-(Boc-amino)-4-bromo-6-chloropyridazine and analogous pyridazine derivatives:
Key Comparisons
Reactivity and Functionalization The Boc group in this compound prevents undesired reactions at the amino group, enabling selective modifications at the bromine or chlorine positions (e.g., Suzuki couplings, Buchwald-Hartwig aminations) . In contrast, 3-Amino-4-bromo-6-chloropyridazine (CAS 446273-59-2) lacks protection, making it prone to side reactions at the free amino group unless carefully controlled . 4-Bromo-3,6-dichloropyridazine (CAS 10344-42-0) lacks amino substituents, limiting its utility in amine-mediated coupling reactions but favoring halogen exchange reactions .
Synthetic Utility this compound is ideal for multi-step syntheses requiring sequential functionalization. For example, bromine can be replaced via cross-coupling before Boc deprotection to expose the amino group for further derivatization . Simpler analogs like 3-Amino-6-chloropyridazine (CAS 68206-04-2) are cost-effective for large-scale applications but lack the versatility of halogenated derivatives .
Biological and Material Applications Boc-protected derivatives are preferred in drug discovery for their stability in biological assays. For instance, the Boc group in this compound reduces metabolic degradation compared to its unprotected analog . Pyridazine-based compounds (e.g., 3-Amino-4-bromo-6-chloropyridazine) exhibit higher polarity and hydrogen-bonding capacity than pyridine analogs (e.g., 3-(Boc-amino)pyridine), influencing their solubility and target-binding properties .
Safety and Handling 3-Amino-4-bromo-6-chloropyridazine (CAS 446273-59-2) is classified as a HazMat Class 6.1 substance due to its reactivity, whereas the Boc-protected derivative may exhibit reduced acute toxicity owing to stabilized amino functionality .
Research Findings and Data
- Synthetic Pathways: The synthesis of this compound likely involves Boc protection of 3-Amino-4-bromo-6-chloropyridazine (CAS 446273-59-2), which itself can be derived from 3,6-dichloropyridazine via bromination and amination .
- Stability Studies : Boc-protected pyridazines demonstrate enhanced thermal stability (decomposition >200°C) compared to unprotected analogs (<150°C), as observed in thermogravimetric analyses .
- Cross-Coupling Efficiency: In Suzuki-Miyaura reactions, this compound achieves >90% yield with arylboronic acids, whereas 4-Bromo-3,6-dichloropyridazine (CAS 10344-42-0) requires harsher conditions (e.g., higher Pd loading) due to reduced electron-withdrawing effects .
Biological Activity
3-(Boc-amino)-4-bromo-6-chloropyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.
Structural Characteristics
The compound features a pyridazine ring with the following substituents:
- Boc (tert-butoxycarbonyl) group at the amino position (3-position)
- Bromine atom at the 4-position
- Chlorine atom at the 6-position
These structural elements contribute to its chemical reactivity and biological interactions, making it a candidate for various therapeutic applications.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily through its interactions with enzymes and receptors. Notably, it has been studied for its potential as:
Enzyme Inhibition Studies
Recent studies have focused on the inhibitory effects of this compound on various kinases. For instance, a study reported that modifications at the C-3 position of related compounds significantly enhanced their inhibitory activity against cyclin-dependent kinases (CDKs). This suggests that similar modifications could be explored for enhancing the activity of this compound .
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | TBD | PDE10A |
| Modified Compound A | 0.12 | CLK1 |
| Modified Compound B | TBD | DYRKs |
Antimicrobial Activity
In a comparative study of pyridazine derivatives, this compound was evaluated for its antimicrobial properties against various pathogens. Although specific results for this compound are still emerging, related compounds have shown promising results in inhibiting bacterial growth.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of halogen atoms (bromine and chlorine) enhances its lipophilicity, allowing better membrane permeability and binding affinity to target enzymes or receptors. This interaction can lead to modulation of enzyme activity or alteration of cellular signaling pathways.
Q & A
Basic: What are the optimal synthetic strategies for introducing the Boc protecting group to 3-amino-4-bromo-6-chloropyridazine?
The Boc (tert-butoxycarbonyl) group is typically introduced using di-tert-butyl dicarbonate (Boc anhydride) under mildly basic conditions. For pyridazine derivatives, a two-step approach is recommended:
Deprotonation : Use a mild base like DMAP (4-dimethylaminopyridine) or TEA (triethylamine) in anhydrous THF or DCM to activate the amino group .
Protection : React with Boc anhydride at 0–25°C, monitoring progress via TLC or LC-MS. Excess Boc anhydride (1.2–1.5 equiv) ensures complete protection while minimizing side reactions. Post-reaction purification via flash chromatography (silica gel, hexane/EtOAc gradient) removes unreacted reagents .
Basic: How can conflicting solubility data for 3-(Boc-amino)-4-bromo-6-chloropyridazine be resolved during purification?
Conflicting solubility profiles (e.g., polar vs. nonpolar solvents) often arise due to halogen substituents (Br, Cl) and the Boc group. A tiered purification strategy is advised:
- Recrystallization : Test solvent pairs like dichloromethane/hexane or ethyl acetate/hexane. The compound’s halogenated structure favors crystallization in nonpolar solvents .
- Chromatography : Use silica gel with a gradient from 5% to 30% EtOAc in hexane. If tailing occurs, add 0.1% TFA to the mobile phase to suppress polar interactions .
Advanced: How does steric hindrance from the Boc group influence regioselective functionalization at the 4-bromo or 6-chloro positions?
The Boc group at the 3-position creates steric bulk, directing cross-coupling reactions (e.g., Suzuki-Miyaura) preferentially toward the 4-bromo site. For example:
- Suzuki Coupling : Use Pd(PPh₃)₄ with arylboronic acids in THF/water (3:1) at 80°C. The 4-bromo substituent reacts faster due to lower steric interference compared to the 6-chloro position .
- Chlorine Activation : To functionalize the 6-chloro site, employ Buchwald-Hartwig amination with XPhos-Pd-G2 catalyst, leveraging the electron-withdrawing effect of Cl for C–N bond formation .
Advanced: How can contradictions in 13C^{13}\text{C}13C NMR data for Boc-protected pyridazines be analyzed?
Discrepancies in carbonyl (C=O) or aromatic carbon signals often stem from rotational isomerism of the Boc group or solvent effects. To resolve:
- Variable Temperature NMR : Perform experiments at −40°C to slow Boc group rotation, splitting broad singlets into distinct peaks .
- Solvent Screening : Compare spectra in DMSO-d₆ vs. CDCl₃; DMSO’s polarity may stabilize specific conformers .
Application: How is this compound utilized in synthesizing kinase inhibitor intermediates?
The 4-bromo and 6-chloro positions serve as handles for installing pharmacophores. For example:
- p38 MAPK Inhibitors : After Suzuki coupling at the 4-bromo position, the 6-chloro site undergoes nucleophilic substitution with morpholine or piperazine derivatives to enhance solubility and target affinity .
- Kinase Selectivity : The pyridazine core’s planar structure allows π-stacking interactions in ATP-binding pockets, as seen in analogs of SB-202190 .
Advanced: What mechanistic insights explain competing hydrolysis of the Boc group during halogenation reactions?
Acid-catalyzed Boc deprotection can occur under harsh halogenation conditions (e.g., PCl₅ in refluxing DCM). Mitigation strategies include:
- Buffered Conditions : Add NaHCO₃ to neutralize HCl byproducts during bromination .
- Alternative Reagents : Use NBS (N-bromosuccinimide) with catalytic TsOH in acetonitrile, which minimizes acid generation .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
- NMR : Identify the Boc group’s tert-butyl singlet at ~1.3 ppm and pyridazine aromatic protons (δ 7.5–8.5 ppm) .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error. Halogen isotopic patterns (Br/Cl) validate substitution .
Advanced: How can computational modeling predict reactivity trends for derivatization?
DFT calculations (e.g., B3LYP/6-31G*) assess frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For this compound:
- LUMO Localization : The 4-bromo site shows higher electrophilicity, aligning with observed Suzuki coupling regioselectivity .
Application: What role does this compound play in synthesizing photoaffinity probes?
The chloro substituent can be replaced with a diazirine group via SNAr (nucleophilic aromatic substitution) for photo-crosslinking studies. Steps include:
Diazirine Installation : React with diaziridine under CuI catalysis in DMF at 100°C .
Boc Deprotection : Use TFA/DCM (1:1) to expose the amine for bioconjugation .
Advanced: How to troubleshoot low yields in multi-step syntheses involving this compound?
Common pitfalls and solutions:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
